molecular formula C22H21NO6 B11575865 ethyl 4-({[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate

ethyl 4-({[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate

Cat. No.: B11575865
M. Wt: 395.4 g/mol
InChI Key: PHRSPHVEARSKLF-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE typically involves multiple steps. One common method starts with the preparation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

ETHYL 4-{2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, perfumes, and other chemical products.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin core with an acetamido benzoate moiety allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate

InChI

InChI=1S/C22H21NO6/c1-4-27-22(26)15-5-7-16(8-6-15)23-19(24)12-28-18-10-9-17-13(2)11-20(25)29-21(17)14(18)3/h5-11H,4,12H2,1-3H3,(H,23,24)

InChI Key

PHRSPHVEARSKLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C

Origin of Product

United States

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